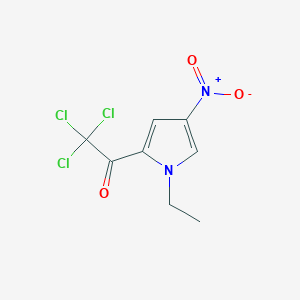

2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone

CAS No.: 942296-58-4

Cat. No.: VC8020407

Molecular Formula: C8H7Cl3N2O3

Molecular Weight: 285.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942296-58-4 |

|---|---|

| Molecular Formula | C8H7Cl3N2O3 |

| Molecular Weight | 285.5 |

| IUPAC Name | 2,2,2-trichloro-1-(1-ethyl-4-nitropyrrol-2-yl)ethanone |

| Standard InChI | InChI=1S/C8H7Cl3N2O3/c1-2-12-4-5(13(15)16)3-6(12)7(14)8(9,10)11/h3-4H,2H2,1H3 |

| Standard InChI Key | QQNJGWQPBAGHFB-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |

| Canonical SMILES | CCN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

The molecular formula of 2,2,2-trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone is C₈H₇Cl₃N₂O₃, derived by substituting the methyl group in its 1-methyl analog (C₇H₅Cl₃N₂O₃ ) with an ethyl group. The pyrrole ring is functionalized at the 1-position with an ethyl group and at the 4-position with a nitro group, while the 2-position hosts the trichloroacetyl moiety. Key structural features include:

-

Electron-withdrawing groups: The nitro (-NO₂) and trichloroacetyl (-COCCl₃) groups render the pyrrole ring electron-deficient, favoring electrophilic substitution at the 3- and 5-positions.

-

Steric effects: The ethyl group introduces steric hindrance, potentially influencing reaction kinetics compared to smaller alkyl substituents .

| Property | Value/Description | Source Analog |

|---|---|---|

| Molecular weight | 326.41 g/mol | Calculated |

| Melting point | Not available | , |

| Solubility | Likely low in polar solvents | , |

Synthesis and Manufacturing

While no direct synthesis route for this compound is documented, its preparation can be inferred from methods used for analogous trichloroacetyl-pyrroles. A plausible pathway involves:

-

Alkylation of pyrrole: Reacting pyrrole with ethyl bromide in the presence of a base to form 1-ethylpyrrole.

-

Nitration: Introducing a nitro group at the 4-position using nitric acid/sulfuric acid .

-

Trichloroacetylation: Treating the nitrated intermediate with trichloroacetyl chloride in anhydrous diethyl ether.

Critical parameters include maintaining low temperatures (-10°C to 0°C) during nitration to prevent over-oxidation and using inert atmospheres to avoid hydrolysis of the trichloroacetyl group .

Physicochemical Properties

Stability and Reactivity

-

Thermal stability: Analogous compounds decompose above 200°C, releasing toxic gases (e.g., HCl, NOₓ) .

-

Hydrolytic sensitivity: The trichloroacetyl group is prone to hydrolysis in aqueous alkaline conditions, forming carboxylic acid derivatives.

-

Incompatibilities: Reacts violently with strong oxidizing agents (e.g., peroxides) and bases .

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume